molecular formula C20H18O6 B13143926 1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione CAS No. 88100-94-1

1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione

Cat. No.: B13143926
CAS No.: 88100-94-1
M. Wt: 354.4 g/mol
InChI Key: SMYVKMGNXHXNSM-UHFFFAOYSA-N
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Description

1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with an anthraquinone derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 1, 4, and 8 positions.

    Alkylation: Attachment of a 3-oxohexyl group at the 2 position.

The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using marine-derived fungi such as Fusarium species. These fungi are known to produce various anthraquinone derivatives, which can be extracted and purified for further use .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like acids or bases and are carried out under controlled temperatures.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties.

Scientific Research Applications

1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of the 3-oxohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88100-94-1

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

1,4,8-trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O6/c1-2-4-11(21)8-7-10-9-14(23)16-17(18(10)24)20(26)15-12(19(16)25)5-3-6-13(15)22/h3,5-6,9,22-24H,2,4,7-8H2,1H3

InChI Key

SMYVKMGNXHXNSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O

Origin of Product

United States

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